molecular formula C6H9N3 B1396164 1-(Pyrimidin-2-yl)ethanamine CAS No. 944906-24-5

1-(Pyrimidin-2-yl)ethanamine

Cat. No.: B1396164
CAS No.: 944906-24-5
M. Wt: 123.16 g/mol
InChI Key: GVPDKCZQAZOFJX-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)ethanamine is an organic compound that features a pyrimidine ring attached to an ethanamine group.

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-2-yl)ethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen . This interaction is crucial for the stabilization of collagen triple helices, which are essential for the structural integrity of connective tissues. Additionally, this compound has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, indicating its potential role in anti-fibrotic activities .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have anti-inflammatory and anticancer properties, affecting cell proliferation and apoptosis . In particular, this compound has demonstrated significant antiproliferative activity against HeLa and HepG2 cell lines, indicating its potential as an anticancer agent . Furthermore, it has been shown to modulate cell signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the activity of collagen prolyl 4-hydroxylases, leading to a decrease in collagen synthesis . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the hydroxylation of proline residues . Additionally, this compound has been shown to downregulate the expression of COL1A1 gene, further contributing to its anti-fibrotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been studied in vitro, where it has been shown to maintain its anti-fibrotic activity over extended periods . The degradation of this compound in laboratory settings has not been extensively studied, but its stability suggests that it remains active for a considerable duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant anti-fibrotic and anti-inflammatory activities without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including pyrimidine metabolism. Pyrimidine metabolism is crucial for the synthesis of nucleotides, which are essential for DNA and RNA synthesis . The compound interacts with enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase, which plays a key role in the de novo synthesis of pyrimidines . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes through facilitated diffusion and active transport mechanisms . Once inside the cell, this compound interacts with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues and cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular processes . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications play a crucial role in determining the compound’s subcellular localization and its subsequent effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)ethanamine typically involves the reaction of pyrimidine derivatives with ethanamine under controlled conditions. One common method includes the reaction of pyrimidine-2-carbaldehyde with ethanamine in the presence of a reducing agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyrimidine-2-carboxylic acids, pyrimidine-2-alcohols, and various substituted pyrimidine derivatives .

Scientific Research Applications

1-(Pyrimidin-2-yl)ethanamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-2-yl)ethanamine stands out due to its unique combination of a pyrimidine ring and an ethanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrimidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDKCZQAZOFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717779
Record name 1-(Pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-24-5
Record name 1-(Pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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